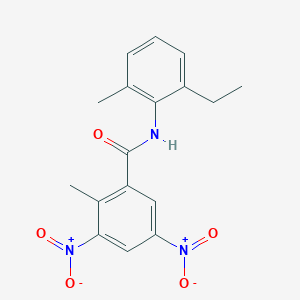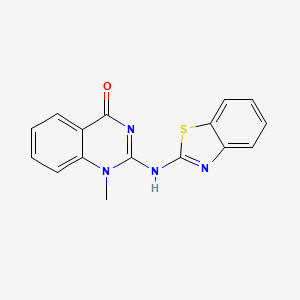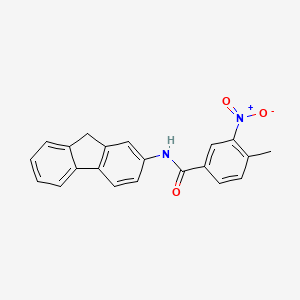
N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core. This compound is characterized by the presence of a fluorenyl group attached to a benzamide moiety, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide can be achieved through several methods. One common synthetic route involves the polycondensation reaction of aromatic diamine, such as 3,5-diamino-N-(9H-fluoren-2-yl)benzamide, with diacid or diacid chloride . The reaction is typically carried out in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures (around 100°C). The resulting product is then purified and characterized using various analytical techniques.
Chemical Reactions Analysis
N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form 9-fluorenone derivatives under aerobic conditions in the presence of a base like potassium hydroxide (KOH) in tetrahydrofuran (THF) . Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines. Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various fluorene-based compounds, which are important in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . In biology and medicine, fluorene derivatives have shown potential as anticancer and antimicrobial agents . The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, fluorene-based compounds have been shown to inhibit the activity of enzymes like dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation . The compound’s ability to bind to these targets and disrupt their function contributes to its biological activity.
Comparison with Similar Compounds
N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as 9,9-dihexyl-9H-fluoren-2-yl derivatives and 2,7-dichloro-9H-fluorene-based compounds . These compounds share a similar fluorene core but differ in their substituents and functional groups. The presence of the nitro group and the benzamide moiety in this compound gives it unique chemical and biological properties, distinguishing it from other fluorene derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for the synthesis of advanced materials and the development of new therapeutic agents. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H16N2O3/c1-13-6-7-15(12-20(13)23(25)26)21(24)22-17-8-9-19-16(11-17)10-14-4-2-3-5-18(14)19/h2-9,11-12H,10H2,1H3,(H,22,24) |
InChI Key |
IYLRDYCJHQYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)

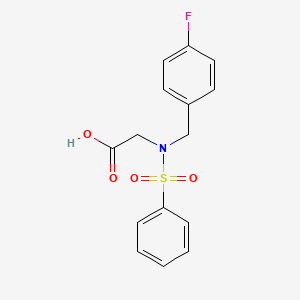
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
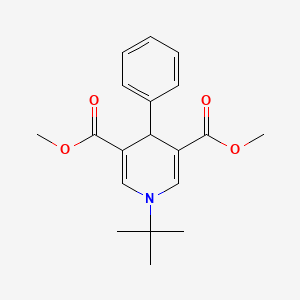
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
